![molecular formula C23H21F3N2O3S B12472277 N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a diphenylmethyl group, a methylsulfonyl group, and a trifluoromethyl-substituted phenyl group attached to a glycinamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate protecting groups.
Introduction of the diphenylmethyl group: This step involves the reaction of the glycinamide intermediate with diphenylmethyl chloride under basic conditions.
Addition of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base.
Incorporation of the trifluoromethyl-substituted phenyl group: This final step involves the reaction of the intermediate with a trifluoromethyl-substituted phenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering gene expression: Affecting transcription factors and other regulatory proteins, resulting in changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and its strong electron-withdrawing properties.
N,N-Bis(trifluoromethylsulfonyl)aniline: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Phenyl triflimide: Utilized in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and versatility of this compound.
Eigenschaften
Molekularformel |
C23H21F3N2O3S |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
N-benzhydryl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C23H21F3N2O3S/c1-32(30,31)28(20-14-8-13-19(15-20)23(24,25)26)16-21(29)27-22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,22H,16H2,1H3,(H,27,29) |
InChI-Schlüssel |
JSDSANMFFQXRFC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12472201.png)
![2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B12472213.png)
![2,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12472229.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12472230.png)
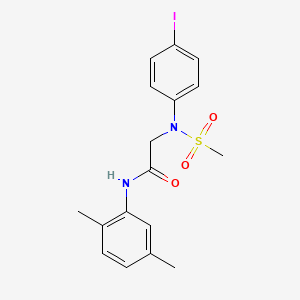
![N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472238.png)
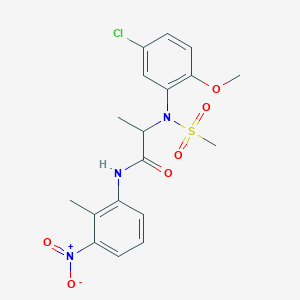
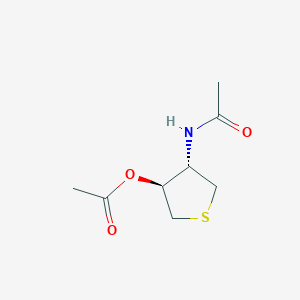
![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)
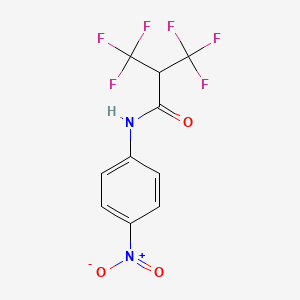
![N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B12472262.png)
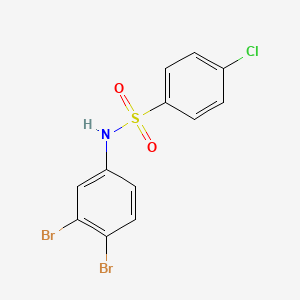
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
